Product packaging for Azidomorphine(Cat. No.:CAS No. 22952-87-0)

Azidomorphine

Cat. No.: B1238691
CAS No.: 22952-87-0
M. Wt: 312.37 g/mol
InChI Key: KZOKOEQTKWBKOK-XHQKLZHNSA-N
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Description

Historical Context of Azidomorphine Synthesis within Opioid Research

The synthesis of this compound emerged from a broader, long-standing effort in opioid research to develop new analgesics with improved safety and efficacy profiles. akjournals.comnih.gov For decades, the central challenge in medicinal chemistry has been to modify the morphine molecule to retain its powerful pain-relieving properties while reducing its significant side effects, particularly addiction potential. nih.govmdpi.com

In this context, Hungarian chemists R. Bognár and S. Makleit first synthesized this compound in 1968. akjournals.com Their work was part of a systematic investigation into new morphine derivatives. akjournals.com The synthesis was achieved through a nucleophilic substitution reaction on a derivative of morphine. researchgate.netnih.gov Following its synthesis, detailed pharmacological evaluation was undertaken by József Knoll, S. Fürst, and K. Kelemen, with their seminal findings published in 1973. wikidoc.orgoup.com Their research was the first to report the remarkably high analgesic potency of this compound, noting it to be approximately 300 times more potent than morphine in rat hot-plate tests, alongside a lower liability for developing tolerance and physical dependence in animal models. akjournals.comoup.com This early work established this compound as a compound of significant interest and laid the groundwork for future research into its properties and analogues. akjournals.com

Rationale for Continued Investigation of this compound and its Analogues

The primary impetus for the continued investigation of this compound and its related compounds stems from its unique and promising pharmacological profile. The key finding that this compound exhibits substantially higher analgesic potency than morphine while demonstrating a lower capacity for inducing tolerance and dependence in preclinical studies is of profound interest. wikipedia.orgakjournals.comoup.comnih.gov This dissociation between the desired analgesic effect and unwanted addiction liability addresses the principal goal of modern opioid research. nih.govmdpi.com

The study of this compound and its analogues is part of a strategic effort to develop safer opioid-based medications. nih.govnih.gov By understanding the structure-activity relationships of this compound derivatives, researchers aim to design new chemical entities that optimize this favorable balance. researchgate.net The investigation into how the azido (B1232118) group at the C-6 position influences receptor binding and subsequent intracellular signaling pathways is crucial for developing novel agonists, potentially biased agonists, that could offer potent pain relief with a significantly reduced side-effect profile. frontiersin.orgnih.govnih.gov This line of inquiry holds the potential to yield new therapeutic agents for the management of severe pain without the public health burdens associated with traditional opioids. mdpi.com

Research Data on this compound

The following tables provide a summary of key chemical and pharmacological data for this compound based on available research literature.

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Formula C₁₇H₂₀N₄O₂ wikipedia.orgwikidata.org
Molar Mass 312.373 g·mol⁻¹ wikipedia.org
IUPAC Name (4R,4aR,7S,7aR,12bS)-7-azido-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol N/A
Synonym 6-deoxy-6-azidodihydroisomorphine akjournals.comoup.com

| CAS Number | 22952-87-0 | wikidata.org |

Table 2: Comparative Analgesic Potency

Compound Test Species Potency Relative to Morphine (=1) Source
This compound Hot Plate Test Rat ~300x oup.com
This compound In vivo general N/A ~40x wikipedia.orgwikidoc.org

| Azidocodeine | Hot Plate Test | Rat | ~13x | oup.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O2 B1238691 Azidomorphine CAS No. 22952-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22952-87-0

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7-azido-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H20N4O2/c1-21-7-6-17-10-3-4-11(19-20-18)16(17)23-15-13(22)5-2-9(14(15)17)8-12(10)21/h2,5,10-12,16,22H,3-4,6-8H2,1H3/t10-,11+,12+,16-,17-/m0/s1

InChI Key

KZOKOEQTKWBKOK-XHQKLZHNSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N=[N+]=[N-]

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)N=[N+]=[N-]

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N=[N+]=[N-]

Other CAS No.

22952-87-0

Synonyms

azidomorphine
azidomorphine monohydrochloride, (5alpha,6beta)-isomer
azidomorphine tartrate (1:1), (R-(R*,R*))-isome

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Azidomorphine

Semisynthesis of Azidomorphine from Morphine Precursors

The primary route to this compound involves a semisynthetic approach starting from naturally occurring morphine. This process leverages the existing complex morphinan (B1239233) scaffold, introducing the characteristic azido (B1232118) group through strategic chemical transformations.

Established Reaction Pathways (e.g., S_N2 reactions)

A well-established method for the synthesis of this compound (6-deoxy-6-azido-dihydroisomorphine) and its codeine analogue, azidocodeine, was reported by Makleit and Bognár in 1968. nih.gov The synthesis of this compound typically involves the following key steps. nih.govmdpi.com Initially, the phenolic hydroxyl group of a morphine precursor is protected, often through acetylation. nih.gov The 6α-hydroxyl group is then converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or tosyl chloride in the presence of pyridine. nih.govmdpi.com

The crucial step in the synthesis is the introduction of the azide (B81097) functionality. This is achieved through a nucleophilic substitution (S_N2) reaction where the mesylate or tosylate intermediate is treated with sodium azide in a solvent like dimethylformamide (DMF). nih.govmdpi.com The reaction proceeds with the azide ion attacking the carbon atom bearing the leaving group, resulting in the formation of the azido derivative. nih.govmdpi.com Finally, the protecting group on the 3-hydroxyl group is removed to yield this compound. nih.govmdpi.com

Stereochemical Control and Inversion of Configuration

A critical aspect of the S_N2 reaction used to introduce the azido group is the inversion of configuration at the C6 position of the morphinan skeleton. nih.govmdpi.com Starting from a precursor with a 6α-hydroxyl group, the nucleophilic attack by the azide ion occurs from the opposite face, leading to the formation of a product with a 6β-azido group. nih.gov This stereochemical control is a hallmark of the S_N2 mechanism and is essential for obtaining the correct stereoisomer of this compound, which is crucial for its pharmacological activity. The stereochemistry of the final product, specifically the β-orientation of the azido group at the C6 position, has been confirmed using techniques such as 1H-NMR spectroscopy. nih.gov

Synthesis of this compound Analogues and Derivatives

To investigate the structure-activity relationships and potentially develop compounds with improved pharmacological profiles, various analogues and derivatives of this compound have been synthesized. These modifications typically involve substitutions at the nitrogen atom (N-17), alterations to the ring system, and the introduction of other functional groups.

N-Substituted this compound Analogues

The nitrogen atom at position 17 of the morphinan ring is a common target for modification. N-substituted analogues of this compound, such as those with allyl and n-propyl groups, have been synthesized using methods like the von Braun–Olofson method. nih.gov Another approach involves the alkylation of this compound with reagents like morpholinylethylchloride in the presence of a strong base such as sodium ethoxide, which demonstrates the stability of the azido group under these conditions. researchgate.net The synthesis of N-substituted this compound analogues often starts with N-demethylation of the parent compound, followed by the introduction of the desired substituent. mdpi.comresearchgate.net

Table 1: Examples of N-Substituted this compound Analogues

Compound NameN-Substituent
N-Allylthis compoundAllyl
N-n-Propylthis compoundn-Propyl
3-O-Morpholinylethylthis compoundMorpholinylethyl (at 3-OH)

This table is generated based on available research data and is not exhaustive.

Azido Derivatives with Modified Ring Systems (e.g., 6,14-ethenomorphinans)

The morphinan ring system itself has been modified to create azido derivatives with altered rigidity and conformation. The 6,14-ethenomorphinans are a significant class of such compounds, characterized by an ethylene (B1197577) bridge between positions 6 and 14. researchgate.netnih.gov These structures are typically synthesized via a Diels-Alder reaction between a morphinan-6,8-diene, such as thebaine, and a suitable dienophile. researchgate.netnih.gov Azido-substituted 6,14-ethenomorphinans have been prepared, although the synthesis can be challenging due to the sensitivity of some intermediates. researchgate.net For instance, 6-azido-6-demethoxythebaine has been synthesized and noted for its thermal and acid sensitivity. researchgate.net

Synthesis of 14-Hydroxythis compound (B13955989)

In an effort to modify the pharmacological profile of this compound, 14-hydroxythis compound was developed. researchgate.netmdpi.com The synthesis of this derivative begins with thebaine and involves a multi-step process. mdpi.com Thebaine is first converted to 14-hydroxycodeinone. mdpi.com The double bond in the C-ring is then saturated to yield oxycodone, which is subsequently O-demethylated to oxymorphone. mdpi.com The keto group at C-6 is stereospecifically reduced to a hydroxyl group. mdpi.com After protecting the phenolic 3-hydroxyl group, the 6α-hydroxyl group is converted to a sulfonate ester. mdpi.com Finally, an azidolysis reaction with sodium azide leads to the formation of 14-hydroxythis compound. researchgate.netmdpi.com

Table 2: Key Intermediates in the Synthesis of 14-Hydroxythis compound

IntermediateChemical Name
Thebaine(5α)-6,7,8,14-tetradehydro-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan
14-Hydroxycodeinone4,5α-Epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one
Oxycodone4,5α-Epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one
Oxymorphone4,5α-Epoxy-3,14-dihydroxy-17-methylmorphinan-6-one

This table provides a simplified overview of the synthetic pathway.

Novel Synthetic Strategies and Methodological Advancements

The synthesis of this compound and its derivatives has evolved from foundational methods to include more advanced and efficient strategies. Research has focused on improving yields, exploring new precursors, and applying modern synthetic reactions to the complex morphinan scaffold.

A significant advancement in the synthesis of this compound involves the stereospecific introduction of the azide group at the C-6 position. One established method begins with morphine. The process involves the formation of a mesylate intermediate from 3-acetylmorphine. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with sodium azide. This reaction is characterized by an inversion of configuration at the C-6 position, leading to the formation of this compound. nih.gov

The reaction of 6-O-mesyl-3-O-acetylmorphine with sodium azide in dimethylformamide (DMF) results in 6-deoxy-6β-azido-3-O-acetyl-dihydroisomorphine, which is then hydrolyzed to yield 6-deoxy-6β-azido-dihydroisomorphine (this compound).

A general scheme for this transformation is the conversion of a C-6 hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by substitution with an azide ion. For example, the synthesis can start from dihydromorphine derivatives, which are treated with tosyl chloride (TosCl) or mesyl chloride (MsCl) in pyridine. The resulting sulfonate ester is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF at elevated temperatures to yield the azido derivative. mdpi.comresearchgate.net

StepStarting MaterialReagents and ConditionsIntermediate/ProductYieldReference
1MorphineAcetic anhydride, Sodium bicarbonate, Water3-Acetylmorphine- researchgate.net
23-AcetylmorphineMethanesulfonyl chloride, Pyridine3-Acetyl-6-mesylmorphine- nih.gov
33-Acetyl-6-mesylmorphineSodium azide (NaN₃), DMF3-Acetyl-azidomorphine- nih.gov
43-Acetyl-azidomorphineAlkaline hydrolysisThis compound- nih.gov

Table 1: Synthesis of this compound from Morphine

Methodological advancements have also been applied to the synthesis of N¹⁷-substituted analogs of this compound. This allows for the exploration of a wider range of chemical space and the investigation of structure-activity relationships. The synthesis of these analogs often involves N-demethylation of the parent morphinan structure, followed by N-alkylation or N-acylation, and then proceeding with the introduction of the azide group at C-6. researchgate.net For instance, N-demethylation can be achieved using cyanogen (B1215507) bromide (the von Braun reaction), followed by hydrolysis. researchgate.net

StepGeneral Starting MaterialReagents and ConditionsGeneral ProductReference
1N-Methylmorphinan derivative (e.g., Dihydromorphine)1. Cyanogen bromide (BrCN) 2. Acid hydrolysis (e.g., HCl)N-Normorphinan derivative researchgate.net
2N-Normorphinan derivativeAlkyl halide or Acyl chlorideN-Substituted-normorphinan derivative researchgate.net
3N-Substituted-6-hydroxy-normorphinan1. Tosyl chloride or Mesyl chloride, Pyridine 2. Sodium azide, DMFN-Substituted this compound analog researchgate.net

Table 2: General Scheme for N¹⁷-Substituted this compound Analogs

The Mitsunobu reaction represents another powerful tool in modern organic synthesis that has been utilized for the preparation of aminomorphinans and could be adapted for this compound synthesis. nih.gov This reaction allows for the direct conversion of alcohols to a wide range of functional groups, including azides, with inversion of stereochemistry. The use of hydrazoic acid (HN₃) in a Mitsunobu reaction with a suitable morphinan-6-ol precursor could provide a more direct route to the desired 6-azido product, potentially avoiding the need for the prior activation of the hydroxyl group as a sulfonate ester.

More recent innovations in synthetic chemistry, such as iron-mediated photochemical hydroazidation of unactivated olefins, present novel strategies for forming alkyl azides. acs.org While not yet reported for the direct synthesis of this compound, such methods could theoretically be applied to a precursor containing a Δ⁶ double bond, offering an alternative pathway for the introduction of the azide functionality. These cutting-edge methods highlight the ongoing efforts to develop more efficient and versatile synthetic routes to complex molecules like this compound.

Molecular and Cellular Pharmacology: Opioid Receptor Interactions of Azidomorphine

Opioid Receptor Binding Affinity and Selectivity in In Vitro Systems

Mu Opioid Receptor (MOR) Binding Kinetics and High-Affinity Interactions

Azidomorphine demonstrates a high affinity for the mu-opioid receptor (MOR). wikidoc.orgwikipedia.org Studies utilizing rat brain membrane preparations have shown that this compound is a potent inhibitor of the high-affinity binding of the opioid antagonist naloxone (B1662785), exhibiting its effects at nanomolar concentrations. nih.gov Specifically, this compound displays an IC50 value approximately five times lower than that of morphine, indicating a significantly stronger binding affinity for the MOR. nih.gov This high-affinity interaction is a key characteristic of this compound's pharmacological profile. The binding of this compound to the MOR is influenced by various factors, with research indicating that different ligands can induce unique conformations of the receptor, thereby affecting the binding kinetics of subsequent molecules. elifesciences.org

Table 1: Comparative IC50 Values for MOR Binding

Compound IC50 (nM)
This compound ~1
Morphine ~5

This table is interactive. Click on the headers to sort the data.

Agonist and Antagonist Binding Profiles

This compound is characterized as an opioid agonist. nih.gov This is demonstrated in binding experiments where its interaction with the opioid receptor is modulated by the presence of ions and guanine (B1146940) nucleotides in a manner typical of agonists. nih.gov Opioid agonists, like morphine, stimulate the mu-receptors and are potent analgesics. painphysicianjournal.com In contrast, opioid antagonists, such as naloxone and naltrexone, are competitive antagonists at mu, kappa, and delta receptors, with a high affinity for the mu receptor but lacking intrinsic efficacy. painphysicianjournal.com Some compounds, known as mixed agonist-antagonists, exhibit both properties; for example, nalbuphine (B1235481) acts as an agonist at kappa receptors and an antagonist at mu receptors. nih.gov this compound's profile, however, is predominantly that of a high-affinity agonist at the mu-opioid receptor. nih.govcnjournals.com

Allosteric Modulation of Binding (e.g., effects of ions and guanine nucleotides)

The binding of this compound to opioid receptors is subject to allosteric modulation, a process where ligands bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the orthosteric ligand. nih.gov In the case of this compound, the presence of sodium ions (Na+) and guanine nucleotides leads to an increase in the IC50 values, a characteristic feature of agonist binding. nih.gov Conversely, magnesium ions (Mg2+) decrease the IC50 values, further confirming its agonist behavior. nih.gov This modulation by ions and guanine nucleotides is a hallmark of G-protein coupled receptors, including the opioid receptors, and reflects the intricate mechanisms that regulate receptor function. nih.govnih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the primary agonist, or negative (NAMs), which reduce the agonist's effect. nih.govbiorxiv.org

Table 2: Effects of Allosteric Modulators on this compound Binding

Modulator Effect on this compound IC50
Na+ and Guanine Nucleotides Increase
Mg2+ Decrease

This table is interactive. Click on the headers to sort the data.

Receptor Signal Transduction Mechanisms in Cell Models

G-Protein Coupled Receptor (GPCR) Activation Cascades

Opioid receptors, including the mu-opioid receptor that this compound potently activates, are members of the G-protein coupled receptor (GPCR) family. mdpi.comembopress.org The activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events. mdpi.com Upon agonist binding, the GPCR undergoes a conformational change that facilitates the activation of an associated heterotrimeric G-protein. nih.gov This process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein. nih.gov The activated Gα-GTP subunit then dissociates from the Gβγ dimer, and both components can then interact with various downstream effector molecules to produce a cellular response. nih.govnih.gov For mu-opioid receptors, this typically involves the inhibition of adenylyl cyclase, which reduces the intracellular levels of cyclic AMP (cAMP), and the modulation of ion channels. mdpi.com This signaling cascade is the fundamental mechanism through which the effects of this compound are mediated at the cellular level. cnjournals.com The activation of GPCRs is a complex process that can be influenced by various factors, including receptor dimerization and interaction with other proteins. embopress.org

Investigation of Receptor Internalization Dynamics

Agonist-induced internalization of G protein-coupled receptors (GPCRs), including opioid receptors, is a critical cellular mechanism for regulating signal transduction. This process typically involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin proteins. mdpi.comnih.govmdpi.comijbs.com The binding of β-arrestin not only uncouples the receptor from its G protein, leading to signal desensitization, but also targets the receptor for endocytosis, often via clathrin-coated pits. revvity.com

The dynamics of this process—including the rate and extent of internalization—can vary significantly depending on the specific agonist bound to the receptor. nih.gov Within the opioid family, agonists are known to produce markedly different internalization profiles. For instance, the synthetic peptide agonist DAMGO is recognized as an efficient inducer of µ-opioid receptor (MOR) internalization. nih.gov In contrast, the archetypal opioid alkaloid, morphine, is considered a poor inducer of MOR internalization in many cell systems. nih.gov This differential regulation is linked to the ability of each agonist to promote the necessary GRK-dependent phosphorylation of the receptor that precedes β-arrestin recruitment. nih.gov

While this compound is established as a potent MOR agonist, specific quantitative studies detailing its particular efficacy and rate of inducing MOR internalization are not extensively available in the peer-reviewed literature. wikipedia.org The ability of an agonist to promote receptor internalization is a key factor in its pharmacological profile, influencing the development of tolerance and other long-term regulatory effects. Given the structural and pharmacological differences between agonists like morphine and this compound, their internalization profiles would be expected to differ, but dedicated assays are required for confirmation.

Table 1: Comparative Internalization Profiles of Select Opioid Agonists at the µ-Opioid Receptor (MOR) This table provides a conceptual overview based on widely reported findings for well-characterized opioids to illustrate the principle of differential agonist-induced internalization.

AgonistClassReported MOR Internalization EfficacyPrimary Mechanism
DAMGOPeptide AgonistHighRobust GRK phosphorylation and β-arrestin recruitment
MorphineAlkaloid AgonistLow / WeakPoor promotion of GRK phosphorylation and β-arrestin recruitment
This compoundSemisynthetic Alkaloid AgonistData Not AvailableExpected to involve GRK phosphorylation and β-arrestin recruitment

Structural Insights into this compound-Receptor Recognition

Molecular Docking and Computational Modeling Approaches

Molecular docking and other computational modeling techniques, such as molecular dynamics (MD) simulations, are powerful tools for elucidating the specific interactions between a ligand and its receptor at an atomic level. mdpi.comnih.gov For the µ-opioid receptor (MOR), these methods have been instrumental in understanding how agonists bind and initiate a conformational change that leads to receptor activation. mdpi.comfrontiersin.org

Studies on classical morphinans like morphine have established a canonical binding mode within the MOR. The protonated tertiary amine of the ligand forms a crucial charge-assisted hydrogen bond with a highly conserved aspartic acid residue (Asp147 in transmembrane helix 3, TM3). frontiersin.org This ionic interaction is considered a primary anchor point for virtually all morphinan-based ligands. Additional stabilizing interactions typically involve the phenolic hydroxyl group of the ligand forming hydrogen bonds with residues such as His297 in TM6, and various hydrophobic interactions between the ligand's carbon skeleton and nonpolar residues lining the binding pocket. frontiersin.org

While this compound is known to be a high-affinity MOR agonist, specific molecular docking or computational modeling studies detailing its precise binding pose and interaction energies have not been prominently featured in the reviewed literature. wikipedia.org However, based on its morphinan (B1239233) scaffold, it is hypothesized that this compound engages the MOR active site in a manner analogous to morphine. The key differences, such as the saturation of the 7,8-double bond and the replacement of the 6-hydroxyl with a 6β-azido group, would subtly alter the compound's conformation and the specific van der Waals and hydrogen bonding contacts within the binding pocket, likely contributing to its increased potency compared to morphine. wikipedia.org

Table 2: Key Amino Acid Residues in the µ-Opioid Receptor (MOR) Binding Pocket for Morphinan Ligands This table lists key residues identified through computational and mutagenesis studies as being important for the binding of classical morphinan agonists.

ResidueLocationPutative Interaction TypeRelevance
Asp147TM3Ionic / Hydrogen BondPrimary anchor point for the protonated amine of the ligand.
Tyr148TM3Hydrophobic / AromaticContributes to the shape of the binding pocket.
His297TM6Hydrogen BondOften interacts with the phenolic hydroxyl group of the ligand.
Trp293TM6HydrophobicForms part of the hydrophobic pocket accommodating the ligand.
Ile296TM6HydrophobicContributes to van der Waals contacts with the ligand.
Val300TM6HydrophobicForms part of the hydrophobic pocket accommodating the ligand.
Tyr326TM7Hydrogen Bond / AromaticCan interact with the ligand and is involved in receptor activation. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of compounds with their biological activity through mathematical models. researchgate.net By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, untested compounds and guide the rational design of novel derivatives. Important descriptors in opioid research often include lipophilicity (logP), electronic properties (pKa), and steric parameters.

For this compound and its derivatives, structure-activity relationships have been an area of investigation. Research into a series of this compound derivatives found that their offset rate of action in guinea-pig ileum preparations was inversely related to their hydrophobicity. researchgate.net This suggests that more hydrophobic (more lipophilic) analogues dissociate from the receptor more slowly. Such relationships are critical for understanding the pharmacokinetic and pharmacodynamic profiles of a drug series. Reversed-phase chromatography has been employed as a suitable method for estimating the hydrophobicity of this compound derivatives for these types of correlation analyses. researchgate.net

Table 3: Conceptual QSAR Model for this compound Derivatives This table illustrates the inverse relationship between hydrophobicity and the offset rate of action as identified in correlation analyses of this compound derivatives. researchgate.net Values are hypothetical to demonstrate the principle.

CompoundStructural ModificationHydrophobicity Descriptor (e.g., logP)Predicted Offset Rate of Action
Derivative ABaseline2.0Fast
Derivative BAdded polar group1.5Faster
Derivative CAdded nonpolar group2.5Slower
Derivative DAdded large nonpolar group3.5Slowest

Preclinical Pharmacological Characterization in Animal Models

Comparative Pharmacological Activity in Rodent Models

Azidomorphine is a semi-synthetic opiate analogue derived from morphine. wikipedia.orgwikidoc.org Its mechanism of action is primarily mediated through its interaction with opioid receptors in the central nervous system. Research has established that this compound binds with high affinity to the mu-opioid receptor (MOR), acting as a potent agonist. wikipedia.orgwikidoc.org This binding and subsequent activation of MORs are responsible for its pharmacological effects, including analgesia. wikipedia.orgnih.gov Studies in rodent models suggest that the analgesic actions of classical opiates like this compound are mediated by similar opiate receptors in both rats and mice. nih.gov The activation of these G protein-coupled receptors leads to cellular hyperpolarization through the inhibition of adenylyl cyclase and modulation of ion channels, which underlies its effects within the CNS. nih.gov

Table 1: Comparative Analgesic Potency in Rodent Models

CompoundTest ModelPotency Relative to MorphineSource(s)
This compound Rat Hot Plate Test~300x more potent capes.gov.br
This compound In vivo (General)~40x more potent wikipedia.orgwikidoc.org
Azidocodeine Rat Hot Plate Test~13x more potent capes.gov.br

Investigations into the neurochemical effects of this compound have included its impact on neurotransmitter systems. Specifically, analgesic doses of this compound, along with other narcotic analgesics like morphine and meperidine, have been shown to decrease the acetylcholine (B1216132) (ACh) turnover rate in certain regions of the rat brain. psu.eduresearchgate.net Studies revealed that the analgesic effective doses (ED50) of these compounds decreased the ACh turnover rate in the cortex and hippocampus, areas with a relatively low density of opiate receptors. psu.edu However, they did not cause a similar reduction in the striatum, which has a high density of opiate receptors. psu.edu This dose-dependent decrease in ACh turnover in the cortex and hippocampus correlates with the analgesic potency of the drugs, and this effect can be antagonized by a narcotic antagonist, suggesting that specific cholinergic pathways are involved in the mediation of analgesia. psu.edu

Table 2: Effect of Analgesics on Acetylcholine (ACh) Turnover Rate in Rat Brain Regions

Brain RegionOpiate Receptor DensityEffect on ACh Turnover RateSource(s)
Cortex LowDecrease psu.edu
Hippocampus LowDecrease psu.edu
Striatum HighNo Change psu.edu

Investigations of Tolerance and Dependence Formation in Preclinical Models

A significant focus of preclinical research on this compound has been its potential for inducing tolerance and physical dependence, which are hallmark concerns for opioid analgesics. nih.gov

The development of tolerance is linked to cellular adaptations, including the desensitization of opioid receptors following prolonged agonist exposure. scienceopen.comnih.gov In vivo assessment of receptor desensitization involves chronic administration of the opioid and subsequent measurement of the functional response to an acute challenge. scienceopen.comnih.gov For instance, after prolonged treatment with morphine in vivo, a profound loss of mu-opioid receptor (MOR) function (70-80%) can be observed in neurons of the locus coeruleus in rats. scienceopen.com This desensitization is considered homologous, as the function of other non-opioid receptors remains unchanged. scienceopen.com While specific in vivo desensitization studies on this compound are not detailed, the methodologies applied to morphine are standard. These methods involve quantifying the reduced signaling output (e.g., G-protein activation, ion channel modulation) after chronic drug exposure to determine the degree of receptor functional loss. scienceopen.comnih.gov The remarkably low tolerance observed with this compound suggests it may not induce the same degree of MOR desensitization as morphine. capes.gov.br

Comparative studies in multiple animal models have shown that this compound has a significantly lower liability for inducing physical dependence than morphine. wikipedia.orgcapes.gov.brmdpi.com Physical dependence is often quantified by measuring the severity of withdrawal symptoms precipitated by an opioid antagonist like naloxone (B1662785). capes.gov.brmdpi.com In mice, a total dose of morphine equivalent to 40 times its analgesic ED50 produced a high degree of physical dependence, as measured by naloxone-precipitated jumping. capes.gov.br In stark contrast, a total dose of this compound equivalent to 2,800 times its analgesic ED50 was less effective at producing physical dependence. capes.gov.br Furthermore, in long-term studies in rats and monkeys, treatment with increasing equianalgesic doses of this compound did not lead to the development of demonstrable tolerance or physical dependence, whereas parallel experiments with morphine resulted in high-grade tolerance and severe, chronic physical dependence. capes.gov.br This dissociation between high analgesic activity and low dependence capacity is a key feature of this compound's pharmacological profile. capes.gov.brannualreviews.org

Table 3: Comparative Dependence Liability in Animal Models

CompoundAnimal ModelExperimental FindingSource(s)
Morphine MiceHigh-grade physical dependence produced by a total dose 40x the analgesic ED50. capes.gov.br
This compound MiceLess physical dependence produced even at a total dose 2,800x the analgesic ED50. capes.gov.br
Morphine Rats & MonkeysChronic treatment led to high-grade tolerance and physical dependence. capes.gov.br
This compound Rats & MonkeysChronic treatment with equianalgesic doses did not lead to demonstrable tolerance or dependence. capes.gov.br

Advanced Animal Models for Opioid Research

The investigation of novel opioid compounds relies on advanced preclinical models to understand their complex neurobiological effects. The use of sophisticated animal models, including genetically modified mouse models, is essential for dissecting the regional, circuit, and cellular pathways through which opioids exert their actions. nih.gov Such models are critical for evaluating the pharmacological properties of potent synthetic and semi-synthetic opioids like this compound. nih.gov

Isobolographic Analysis in Multi-Drug Combinations

Isobolographic analysis is a widely accepted and rigorous method used in pharmacology to evaluate the interaction between two or more drugs when administered in combination. This graphical and statistical method determines whether the combined effect of the drugs is synergistic, additive, or antagonistic. In opioid research, this analysis is particularly valuable for identifying drug combinations that could enhance therapeutic effects.

The principle of isobolographic analysis involves plotting the doses of individual drugs that produce a specific level of effect on the x and y axes of a graph. A straight line connecting these two points, known as the line of additivity or isobole, represents all the dose combinations that would produce the same effect if the drugs were simply additive. Experimental data points for a given combination that fall below this line indicate synergism (a greater-than-additive effect), points that fall on the line indicate additivity, and points that fall above the line indicate antagonism (a less-than-additive effect).

While early pharmacological profiles of this compound mentioned the potential for drug synergism nih.gov, and one study noted that the non-narcotic analgesic rimazolium (B1212454) mesylate potentiated its analgesic effects mdpi.com, detailed studies employing isobolographic analysis to formally characterize the interactions of this compound with other compounds in animal models are not extensively detailed in the reviewed scientific literature.

Table 1: Types of Drug Interactions Determined by Isobolographic Analysis

Interaction TypeDefinition
Synergism The combined effect of two drugs is greater than the sum of their individual effects.
Additivity The combined effect of two drugs is equal to the sum of their individual effects.
Antagonism The combined effect of two drugs is less than the sum of their individual effects.

Methodological Considerations for Reproducibility in Preclinical Studies

The reproducibility of findings is a cornerstone of scientific research and a significant concern in preclinical studies that use animal models. nih.gov For potent compounds like this compound, which has demonstrated significantly higher analgesic potency than morphine in various animal tests capes.gov.brnih.gov, adherence to rigorous methodological standards is paramount to ensure that experimental results are reliable and replicable.

Several key factors must be carefully controlled and clearly reported to enhance the reproducibility of preclinical opioid research. The choice of animal model is critical, as different species and even different genetic strains within a species can exhibit varied responses to opioid compounds. nih.gov For instance, early comparative studies with this compound involved multiple species, including rats, mice, and monkeys, to characterize its properties. capes.gov.brnih.gov

Furthermore, the standardization and detailed reporting of experimental protocols, including the specifics of the behavioral tests used (e.g., hot plate test, tail flick test), are essential. capes.gov.brmdpi.com The complex interplay between a compound's pharmacology and the specific experimental conditions necessitates transparent and comprehensive documentation to allow for independent verification and to build a robust body of evidence. The scientific community increasingly emphasizes the need for improved research design, data sharing, and methodological transparency to address issues of replicability in rodent phenotyping and other preclinical research areas. nih.gov

Table 2: Key Methodological Considerations for Reproducibility in Preclinical Opioid Research

ConsiderationDescription
Experimental Design Use of appropriate control groups, randomization, and blinding to minimize bias.
Animal Model Selection Justification for the choice of species and strain, with consideration for known genetic differences in opioid sensitivity. nih.gov
Protocol Standardization Consistent and clearly documented experimental procedures, environmental conditions, and behavioral assays.
Transparent Reporting Comprehensive reporting of all methods, data, and statistical analyses to allow for replication and meta-analysis.

Research Applications and Contributions to Opioid Science

Development as Pharmacological Probes

The chemical structure of azidomorphine, particularly the presence of the azide (B81097) moiety, makes it a foundational compound for the development of sophisticated pharmacological probes. These tools are instrumental in studying the molecular and cellular biology of opioid receptors.

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of receptors. This method involves a ligand that, upon exposure to ultraviolet (UV) light, forms a highly reactive intermediate that covalently bonds to the receptor. The azide group (-N₃) is an excellent precursor for such applications, as photolysis causes it to release nitrogen gas (N₂) and generate a highly reactive nitrene intermediate.

Researchers have synthesized and investigated azido-derivatives of morphinans as potential photoaffinity labels for opioid receptors. For instance, the compound 14-β-(o-nitro, p-azido)-cinnamoyl-amino-N-cyclopropylmethylnormorphinone was developed as a potential photoaffinity ligand. nih.gov The strategy involves designing molecules where the azido-containing portion can be positioned within the receptor's binding pocket. Upon UV irradiation, the generated nitrene forms a permanent, covalent link with nearby amino acid residues, effectively "tagging" the binding site. This irreversible binding allows for the subsequent isolation and identification of the receptor protein or specific domains involved in ligand binding. While the kinetics of some early derivatives precluded their widespread use, these efforts demonstrated the utility of the azido (B1232118) group in designing probes to covalently modify and investigate opioid receptors. nih.gov

Radioligands are indispensable tools in pharmacology for quantifying and visualizing the distribution of receptors in tissues. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), into a high-affinity ligand, researchers can track its binding using techniques like autoradiography in tissue slices or non-invasive imaging methods like Positron Emission Tomography (PET) in living subjects.

This compound's high affinity for the µ-opioid receptor makes it an excellent candidate for development into a radioligand. The synthesis of a tritiated version, [³H]this compound, would allow for precise quantification of receptor density (Bmax) and binding affinity (Kd) in brain homogenates and other tissues. Furthermore, radio-iodinated analogs could be developed for autoradiographic studies to map the anatomical distribution of opioid receptors with high resolution. nih.gov This technique provides detailed visual information on receptor localization in specific brain regions, contributing to our understanding of the neural circuits involved in pain, addiction, and other opioid-mediated processes.

Contributions to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure relates to its biological activity. This compound's structure and pharmacology have provided key insights into the SAR of morphinan-based opioids.

This compound is a semi-synthetic derivative of morphine, distinguished by two critical structural modifications: the saturation of the 7,8-double bond and the replacement of the 6-hydroxyl group with an azide group. nih.gov Both of these positional substitutions have profound effects on its interaction with the µ-opioid receptor.

The saturation of the 7,8-double bond, converting the morphine scaffold to dihydromorphine, is known to generally increase opioid agonist activity. iaea.org More significantly, the introduction of the azide group at the C6 position dramatically enhances the compound's potency. This compound exhibits a binding affinity for the µ-opioid receptor that results in an analgesic potency approximately 40 times greater than that of morphine. nih.gov This highlights the C6 position as a critical site for modulating ligand efficacy and potency within the morphinan (B1239233) class.

CompoundC6-SubstituentC7-C8 BondRelative Analgesic Potency
Morphine-OH (Hydroxyl)Double Bond1x
This compound-N₃ (Azide)Single Bond~40x

The biological activity of opioids is highly dependent on their three-dimensional shape, or stereochemistry. Morphine has five chiral centers, resulting in a specific spatial arrangement that is selectively recognized by the µ-opioid receptor. The naturally occurring (-)-morphine enantiomer fits precisely into the receptor's binding pocket, leading to its potent analgesic effects, whereas the synthetic (+)-morphine enantiomer shows minimal binding affinity and no analgesic activity. plos.org

This compound is synthesized from natural morphine and retains this essential stereochemical backbone. Crucially, the stereochemistry at the C6 position, where the azide group is attached, is a key determinant of its pharmacological profile. The azide group in this compound is in the beta (β) configuration. Research on related morphinan derivatives has shown that the stereochemistry at this specific position can act as a functional switch. For certain derivatives, a 6β-substituent results in an agonist profile, while the corresponding 6α-substituent renders the compound an antagonist. The 6β-configuration of the azide in this compound is therefore critical for its potent agonist activity at the µ-opioid receptor.

Compound ClassC6-Substituent ConfigurationResulting Pharmacological Profile
Substituted Morphinansα (alpha)Antagonist
β (beta)Agonist
Note: This table illustrates a general principle observed in certain series of C6-substituted morphinan derivatives, highlighting the critical role of stereochemistry at this position.

Future Directions and Research Perspectives for Azidomorphine

Exploration of Novel Azidomorphine Derivatives for Mechanistic Studies

The synthesis of new analogues and derivatives of this compound is a critical avenue for research, aimed at dissecting the structure-activity relationships (SAR) that govern its potent effects. nih.gov By systematically modifying the this compound scaffold, researchers can probe the specific molecular features responsible for its high affinity for the mu-opioid receptor (MOR) and its distinct signaling profile. wikipedia.org

The introduction of the 6-azido group into the dihydroisomorphine (B163098) structure was a key discovery that led to a remarkable increase in analgesic potency while reducing physical dependence capacity in animal models. nih.gov Future studies will likely involve creating derivatives with modifications at other key positions on the morphinan (B1239233) skeleton, such as the N-substituent at position 17 or substitutions on the phenolic ring, to further refine the molecule's properties. researchgate.net For instance, creating a series of N-substituted this compound analogues could elucidate how these modifications influence receptor binding, G-protein activation, and β-arrestin recruitment—the key pathways that mediate both therapeutic effects and adverse side effects. nih.govnih.gov

These novel derivatives serve as molecular probes to investigate the conformational changes in the opioid receptor upon binding. By comparing the binding affinities and functional activities of a series of related compounds, scientists can map the specific interactions between the ligand and the receptor's binding pocket. plos.org This approach has been successful in the broader field of opioid chemistry, where the development of selective agonists and antagonists for mu, delta, and kappa opioid receptors has greatly aided in understanding the individual pharmacology of each receptor subtype. frontiersin.org The synthesis and evaluation of new this compound analogues will continue this tradition, providing valuable tools to understand why the azido (B1232118) group confers such high potency and potentially favorable side-effect profiles. researchgate.net

Compound NameKey Structural FeatureInvestigational Purpose
This compound 6-azido group on a saturated 7,8 bondBaseline for high potency and reduced dependence liability nih.govwikipedia.org
14-hydroxythis compound (B13955989) Addition of a 14-hydroxy groupStudy the effect of C14 substitution on analgesic potency nih.gov
Azidocodeine 6-azido group with a 3-methoxy groupInvestigate the role of the 3-hydroxyl group in receptor interaction

Integration of Advanced Computational and Theoretical Methodologies

The advancement of computational chemistry and molecular modeling offers powerful tools to complement and guide synthetic efforts in this compound research. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide profound insights into the molecular basis of this compound's action, accelerating the design of novel derivatives with desired properties. nih.govemanresearch.org

Molecular docking simulations can predict the preferred binding pose of this compound and its analogues within the three-dimensional crystal structure of the mu-opioid receptor. plos.orgnrfhh.com These models help visualize the critical interactions, such as hydrogen bonds and hydrophobic contacts, between the drug molecule and specific amino acid residues in the receptor's active site. nih.gov For example, computational studies can analyze how the orientation of the 6-azido group influences interactions within the binding pocket compared to the 6-hydroxy group of morphine. This can help explain the significant increase in potency. nih.govnih.gov By using structure-based virtual screening, researchers can computationally assess large libraries of virtual this compound derivatives, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources. nih.govnih.gov

Furthermore, MD simulations can model the dynamic behavior of the this compound-receptor complex over time, revealing how the ligand induces and stabilizes specific receptor conformations that are crucial for downstream signaling. mdpi.com This is particularly important for understanding concepts like biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling responsible for analgesia) over another (e.g., β-arrestin pathway linked to side effects). nih.gov Theoretical calculations can also be used to determine physicochemical properties of new derivatives, such as pKa, which can influence how the drug behaves in different physiological environments. nih.gov The integration of these advanced computational methods provides a rational framework for drug design, enabling the creation of next-generation analgesics based on the this compound scaffold. mdpi.commdpi.com

Computational MethodApplication in this compound ResearchPotential Insights
Molecular Docking Predicting the binding pose of this compound derivatives in the opioid receptor. plos.orgIdentification of key amino acid interactions; rationalizing binding affinity. nrfhh.com
Molecular Dynamics (MD) Simulations Simulating the dynamic movement of the ligand-receptor complex. mdpi.comUnderstanding receptor activation mechanisms and conformational changes.
QSAR Relating chemical structures of derivatives to their biological activities. emanresearch.orgPredicting the potency of novel compounds before synthesis.

Potential Role of this compound Research in Advancing Opioid Receptor Pharmacology

Research into this compound and its derivatives has significant potential to advance the fundamental understanding of opioid receptor pharmacology. nih.gov The compound's distinct profile—separating high analgesic efficacy from some of the typical liabilities of classical opioids—makes it an invaluable chemical tool for exploring the intricate mechanisms of opioid receptor signaling. nih.govwikipedia.org

The study of this compound contributes to the broader goal of developing safer opioids. A central challenge in opioid pharmacology is to dissociate the desired analgesic effects from life-threatening side effects like respiratory depression and the mechanisms driving tolerance and addiction. nih.gov this compound's apparent lower dependence capacity in preclinical models suggests that its interaction with the mu-opioid receptor may differ subtly from that of morphine. nih.gov Investigating these differences can provide crucial clues for designing new drugs with improved therapeutic windows. For example, detailed studies on how this compound influences receptor desensitization, internalization, and downstream signaling cascades, such as the MAP kinase pathway, could reveal mechanisms to mitigate the development of tolerance. nih.govnih.gov

Moreover, this compound research can contribute to the understanding of biased agonism. nih.gov By systematically synthesizing derivatives and characterizing their functional profiles on both G-protein and β-arrestin pathways, researchers can identify the structural determinants that favor one pathway over the other. This knowledge is not limited to the morphinan class of opioids but can inform the design of entirely new chemical scaffolds that target opioid receptors with greater precision. nih.gov Ultimately, the insights gained from studying this compound can help unravel the complex signaling networks of G-protein coupled receptors (GPCRs), a vast family of drug targets, thereby impacting drug discovery far beyond the realm of pain management. frontiersin.orgresearchgate.net

Q & A

Q. What is the synthetic pathway for azidomorphine, and how can its structural purity be validated experimentally?

this compound is synthesized by replacing the 6-hydroxy group of morphine with an azide moiety. Methodologically, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for confirming structural integrity and purity. For example, NMR can verify the absence of the hydroxyl proton signal and the presence of azide-related peaks, while HPLC quantifies impurities (<1% threshold recommended). Reference synthetic protocols should include inert conditions to prevent azide decomposition .

Q. What is the mechanistic basis for this compound’s higher potency compared to morphine?

this compound’s enhanced potency (~40× morphine) is attributed to its high-affinity binding to μ-opioid receptors. Experimental approaches include competitive radioligand binding assays (e.g., using [³H]-DAMGO) to calculate dissociation constants (Kd). Comparative studies with morphine should control for receptor subtype selectivity (μ, κ, δ) and employ tissues like guinea pig ileum for functional assays (e.g., inhibition of electrically induced contractions) .

Q. How do the pharmacokinetic profiles of this compound and morphine differ in preclinical models?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma half-life, bioavailability, and metabolic stability in rodents. Key parameters include area under the curve (AUC) and volume of distribution (Vd). This compound’s azide group may alter cytochrome P450 metabolism, requiring enzyme inhibition/induction studies (e.g., using CYP3A4/5 inhibitors like ketoconazole) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s tolerance profile in animal models?

Contradictions in tolerance studies (e.g., rapid vs. delayed onset) may arise from dosing regimens or species-specific differences. A systematic review (PRISMA guidelines) should aggregate data from multiple studies, applying meta-regression to identify covariates (e.g., dose frequency, route of administration). In vivo models (rats/mice) must standardize metrics like tail-flick latency and naloxone-precipitated withdrawal severity .

Q. What enzymatic pathways govern this compound’s biotransformation, and how can these be characterized in vitro?

Human nitroreductases reduce this compound’s azide to an amine group. Methodology:

  • Enzyme sourcing : Liver microsomes or recombinant nitroreductases (e.g., NQO1).
  • Assay design : Incubate this compound with NADPH cofactor, quantify metabolites via LC-MS.
  • Inhibition studies : Use dicoumarol (NQO1 inhibitor) to confirm pathway specificity. Cross-validate with hepatic zonation models (periportal vs. pericentral hepatocytes) .

Q. What experimental designs minimize systematic errors in this compound’s dose-response studies?

Common errors include instrument calibration drift and incomplete blinding. Mitigation strategies:

  • Randomization : Use block randomization for animal cohorts.
  • Controls : Include vehicle and positive controls (e.g., morphine) in each experiment.
  • Error tracking : Document environmental variables (e.g., temperature, humidity) and analyze residuals in dose-response curves. Replicate experiments across independent labs .

Q. How does this compound’s efficacy in neuropathic pain models compare to other opioids, and what statistical tools are optimal for such comparisons?

Use chronic constriction injury (CCI) or spared nerve injury (SNI) rodent models. Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test). Statistical analysis:

  • Mixed-effects models : Account for repeated measurements.
  • Post hoc tests : Tukey’s HSD for pairwise comparisons.
  • Effect size reporting : Cohen’s d for clinical relevance .

Data Analysis and Interpretation

Q. What methodologies are recommended for analyzing this compound’s receptor binding kinetics?

Apply Schild regression analysis to determine antagonist affinity (pA2 values) in isolated tissue preparations. For association/dissociation rates, use surface plasmon resonance (SPR) with immobilized μ-opioid receptors. Data fitting software (e.g., BIAevaluation) calculates kon/koff rates .

Q. How can researchers address interspecies variability in this compound’s metabolic clearance?

Conduct allometric scaling using physiologically based pharmacokinetic (PBPK) modeling. Parameters: liver weight, blood flow, and enzyme expression levels (e.g., nitroreductase activity in human vs. mouse hepatocytes). Validate with cross-species microsomal incubation data .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s preclinical addiction studies?

Follow ARRIVE 2.0 guidelines for animal research. Key steps:

  • Open protocols : Share detailed methods via platforms like Protocols.io .
  • Data transparency : Deposit raw data in repositories (e.g., Figshare).
  • Blinding : Separate personnel for dosing, behavioral testing, and data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.